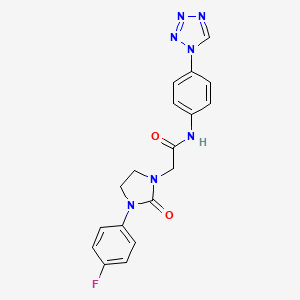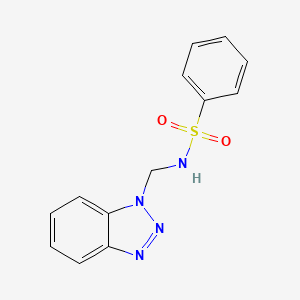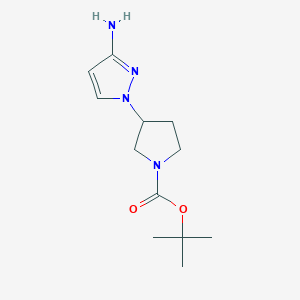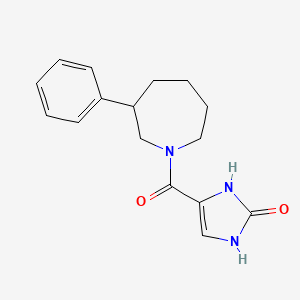![molecular formula C8H9N3OS B2914206 N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 139359-96-9](/img/structure/B2914206.png)
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine” is a unique chemical compound. It has an empirical formula of C8H9N3OS . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a molecular weight of 195.24 . The SMILES string representation is CNCc1c©nc2sc©cn12 . The InChI code is 1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Metabolic Activation and DNA Adduct Formation
Several studies have explored the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, which are structurally related to "N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine". These compounds are activated by human liver sulfotransferases, leading to DNA adduct formation, which is a critical step in the carcinogenic process. The activation and formation of DNA adducts in various tissues, including the liver and colon, highlight the importance of understanding the metabolic pathways of such compounds for assessing cancer risk from environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Corrosion Inhibition
Imidazoline derivatives, including those related to the specified compound, have been studied for their corrosion inhibiting effects. For instance, benzothiazole derivatives have shown significant potential as corrosion inhibitors for carbon steel in acidic environments. These inhibitors work by adsorbing onto metal surfaces, providing a protective layer against corrosion. This application is vital in industries where metal preservation is critical (Hu et al., 2016).
Photodynamic Therapy for Cancer
The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups, including those related to the queried compound, indicate their potential use in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective photosensitizers for killing cancer cells when exposed to light. The ability to generate singlet oxygen efficiently is crucial for the success of PDT in treating various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Activation of Food Mutagens
The enzymatic activation of heterocyclic amines found in cooked meat and fish has been studied, highlighting the role of human enzymes in converting these compounds into their genotoxic forms. Understanding the metabolic pathways of such compounds is crucial for assessing the health risks associated with dietary intake of potential carcinogens. These studies underscore the importance of evaluating the human metabolism of heterocyclic amines to better understand their role in carcinogenesis (Davis, Schut, & Snyderwine, 1993).
Synthesis of Enantiopure Imidazolines
Research into the synthesis of enantiopure imidazolines, which are structurally similar to the queried compound, has developed novel methodologies for producing these compounds from beta-amino alcohols. These imidazolines have potential applications in medicinal chemistry and as intermediates in organic synthesis. The development of efficient and scalable synthetic routes for these compounds is of significant interest for pharmaceutical research and development (Boland et al., 2002).
Propriétés
IUPAC Name |
(NE)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQBBVNXNLCBZ-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)





![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)



![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

